molecular formula C4H8Cl3FeN B14573362 iron;1,1,2-trichloro-N-ethylethanamine CAS No. 61318-15-8

iron;1,1,2-trichloro-N-ethylethanamine

Cat. No.: B14573362
CAS No.: 61318-15-8
M. Wt: 232.31 g/mol
InChI Key: VBYVFVCFCZXESI-UHFFFAOYSA-N
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Description

Iron;1,1,2-trichloro-N-ethylethanamine is a coordination complex comprising iron (Fe) and the organic ligand 1,1,2-trichloro-N-ethylethanamine. The ligand features a trichlorinated ethanamine backbone with an ethyl substituent on the nitrogen atom. Such complexes are of interest in coordination chemistry due to the electron-withdrawing effects of chlorine atoms, which influence the ligand’s donor strength and metal-binding stability.

Properties

CAS No.

61318-15-8

Molecular Formula

C4H8Cl3FeN

Molecular Weight

232.31 g/mol

IUPAC Name

iron;1,1,2-trichloro-N-ethylethanamine

InChI

InChI=1S/C4H8Cl3N.Fe/c1-2-8-4(6,7)3-5;/h8H,2-3H2,1H3;

InChI Key

VBYVFVCFCZXESI-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCl)(Cl)Cl.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron;1,1,2-trichloro-N-ethylethanamine typically involves the reaction of iron salts with 1,1,2-trichloro-N-ethylethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Iron;1,1,2-trichloro-N-ethylethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while reduction can produce iron complexes with lower oxidation states .

Scientific Research Applications

Iron;1,1,2-trichloro-N-ethylethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving iron metabolism and its role in biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in iron-related disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iron;1,1,2-trichloro-N-ethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to iron-binding sites, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with iron;1,1,2-trichloro-N-ethylethanamine. Key differences in substituents, stability, and applications are highlighted:

2-Chloro-N-(2-Chloroethyl)-N-Ethylethanamine

  • Structure : Contains two chlorine atoms (on the ethanamine backbone and ethyl group) and an ethyl substituent.
  • Properties: Higher volatility compared to trichloro derivatives due to fewer chlorine atoms. Applications: Intermediate in organic synthesis, particularly for alkylating agents or surfactants .

1,1,2,2-Tetrafluoro-N,N-Dimethylethanamine

  • Structure : Fluorinated ethanamine with dimethyl substituents.
  • Properties :
    • Molecular Weight: 133.1 g/mol (calculated from C₄H₇F₄N).
    • Enhanced thermal stability due to strong C-F bonds; fluorination reduces reactivity compared to chlorinated analogs.
    • Applications: Used in fluoropolymer production and as a precursor for specialty surfactants .

Iron-Ethylenediamine Complexes

  • Structure : Iron coordinated to ethylenediamine (NH₂CH₂CH₂NH₂).
  • Properties :
    • High stability constants due to chelate effect from bidentate ligand.
    • Applications: Catalysis in oxidation reactions, wastewater treatment for heavy metal sequestration.
    • Key Difference: The absence of halogen substituents reduces electron-withdrawing effects, enhancing ligand basicity compared to chlorinated analogs .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Halogen Substituents Molecular Weight (g/mol) Stability Primary Applications
This compound Fe·C₄H₇Cl₃N Cl (1,1,2) ~250 (estimated) High (inert media) Catalysis, chelation
2-Chloro-N-(2-Chloroethyl)-N-Ethylethanamine C₅H₁₀Cl₂N Cl (2) ~170 (estimated) Moderate Organic synthesis intermediates
1,1,2,2-Tetrafluoro-N,N-Dimethylethanamine C₄H₇F₄N F (1,1,2,2) 133.1 High Fluoropolymer precursors
Iron-Ethylenediamine Complex Fe·C₂H₈N₂ None ~140 (ligand only) Very High Catalysis, environmental remediation

Research Findings and Functional Insights

  • Chlorine vs. Fluorine Effects : Chlorinated amines exhibit greater reactivity in substitution reactions due to weaker C-Cl bonds compared to C-F bonds. However, fluorinated derivatives excel in thermal stability and resistance to hydrolysis .
  • Iron Coordination: Trichloro substitution in the ligand likely reduces electron density at the nitrogen donor site, weakening iron-ligand bonds compared to non-halogenated analogs like ethylenediamine. This may limit catalytic efficiency but enhance selectivity in certain redox processes .
  • Toxicity Considerations: Chlorinated ethanamines are generally more toxic than fluorinated or non-halogenated variants, necessitating stringent handling protocols .

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